molecular formula C16H15F5O5 B11827800 Propargyl-PEG3-PFP ester

Propargyl-PEG3-PFP ester

Cat. No.: B11827800
M. Wt: 382.28 g/mol
InChI Key: QDAONBJCOYULHT-UHFFFAOYSA-N
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Description

Propargyl-PEG3-PFP ester is a compound used primarily as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). It is a polyethylene glycol (PEG)-based linker that contains an alkyne group, making it suitable for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This compound is valuable in various scientific research applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG3-PFP ester typically involves the modification of PEG with propargyl and pentafluorophenyl (PFP) groups. The process begins with the preparation of heterobifunctional PEG derivatives, which are then modified to introduce the propargyl and PFP groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like copper for the click chemistry reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3-PFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Propargyl-PEG3-PFP ester functions as a linker in PROTACs, which are designed to degrade target proteins. The compound contains two ligands connected by the PEG linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The alkyne group in this compound allows for click chemistry reactions, enabling the conjugation of various functional groups to the linker .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG3-PFP ester is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its alkyne group allows for efficient click chemistry reactions, making it a versatile tool in various scientific applications .

Properties

Molecular Formula

C16H15F5O5

Molecular Weight

382.28 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate

InChI

InChI=1S/C16H15F5O5/c1-2-4-23-6-8-25-9-7-24-5-3-10(22)26-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2

InChI Key

QDAONBJCOYULHT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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